molecular formula C10H13ClO2 B13035084 4-(4-Chlorophenoxy)-1-butanol

4-(4-Chlorophenoxy)-1-butanol

Cat. No.: B13035084
M. Wt: 200.66 g/mol
InChI Key: NPNGAZUTDWCHAO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-1-butanol is a high-purity organic compound of significant interest in research and development, particularly in medicinal chemistry and materials science. This molecule features a phenoxy ether linkage and a terminal alcohol group, making it a versatile bifunctional building block or intermediate for constructing more complex chemical architectures. Its structure suggests potential applications as a precursor in the synthesis of active pharmaceutical ingredients (APIs), ligands for catalysis, and monomers for specialized polymers. Researchers value this compound for its ability to undergo various transformations; the hydroxyl group can be oxidized, esterified, or used in etherification reactions, while the aromatic chlorophenoxy moiety can participate in further cross-coupling reactions or serve as a structural element. This compound is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Proper handling procedures, including the use of personal protective equipment, should be followed. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, identity, and spectroscopic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

4-(4-chlorophenoxy)butan-1-ol

InChI

InChI=1S/C10H13ClO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2

InChI Key

NPNGAZUTDWCHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCO)Cl

Origin of Product

United States

Synthetic Methodologies for 4 4 Chlorophenoxy 1 Butanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. pharmacy180.combibliotekanauki.pl For 4-(4-chlorophenoxy)-1-butanol, the most logical disconnection is at the ether oxygen atom.

Retrosynthetic analysis of this compound

This disconnection of the aryl-alkyl ether C-O bond leads to two primary sets of synthons, which are idealized fragments that correspond to viable reagents.

Route A: This involves a nucleophilic aromatic oxygen (a 4-chlorophenoxide anion) and an electrophilic four-carbon chain (a 4-hydroxybutyl cation equivalent).

Route B: This involves an electrophilic aromatic carbon (a 4-chlorophenyl cation equivalent) and a nucleophilic oxygen on the butane (B89635) chain (a 4-butoxy-1-olate anion).

Route A is generally more practical and widely used in synthesis as it relies on the well-established nucleophilicity of phenoxides and the availability of suitable electrophilic butanol derivatives.

Based on the preferred retrosynthetic route (Route A), the key precursors are identified as:

Nucleophile Source: 4-Chlorophenol (B41353) (or p-chlorophenol) is the clear starting material for generating the required 4-chlorophenoxide nucleophile. wikipedia.orgnist.gov It is a readily available industrial chemical. chemicalbook.com

Electrophile Source: The four-carbon electrophile can be sourced from several butanol derivatives. The ideal precursor would have a good leaving group at the C4 position that is susceptible to nucleophilic attack, while the hydroxyl group at the C1 position remains or can be easily deprotected. Common choices include:

4-Chloro-1-butanol (B43188) : A bifunctional compound that contains both the required hydroxyl group and a leaving group (chloride).

1,4-Dihalobutanes : Such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane. These require careful control of reaction conditions to achieve mono-alkylation and subsequent hydrolysis to reveal the primary alcohol.

1,4-Butanediol (B3395766) : This diol can be used, but one of the hydroxyl groups must be selectively activated or converted into a better leaving group (e.g., a tosylate or mesylate).

The formation of the C-O ether bond in this context is typically governed by a nucleophilic substitution mechanism. wikipedia.org In the most common approach, the Williamson ether synthesis, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) pathway. masterorganicchemistry.compressbooks.pub

The key steps involve:

Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 4-chlorophenol (pKa ≈ 9.41), forming the more potent nucleophile, the 4-chlorophenoxide anion. wikipedia.org

Nucleophilic Attack: The 4-chlorophenoxide anion then attacks the electrophilic carbon atom of the butanol derivative (e.g., the carbon bearing the halogen in 4-halobutan-1-ol).

Displacement: The leaving group is displaced, resulting in the formation of the new carbon-oxygen bond and yielding the final ether product.

For an SN2 reaction to be efficient, the electrophilic carbon should be unhindered. Since the target precursors like 4-chloro-1-butanol are primary halides, the SN2 pathway is highly favored over competing elimination reactions. masterorganicchemistry.com

Classical Synthetic Routes for Aryl Ethers

The Williamson ether synthesis is the most established and straightforward method for preparing this compound. masterorganicchemistry.comkhanacademy.org The general reaction involves the sodium or potassium salt of 4-chlorophenol reacting with a 4-substituted butanol.

A typical procedure involves:

Dissolving 4-chlorophenol in a suitable solvent (e.g., ethanol, DMF, or dimethoxyethane).

Adding a strong base, such as sodium hydroxide (B78521) (NaOH), sodium hydride (NaH), or potassium carbonate (K₂CO₃), to generate the phenoxide in situ.

Adding the electrophile, such as 4-chloro-1-butanol, to the reaction mixture.

Heating the mixture to facilitate the substitution reaction.

A related synthesis of 4-chloro-1-(4-chlorophenoxy)-2-butanol (B8298107) from p-chlorophenol and 1,4-dichloro-2-butanol (B1583527) using sodium hydroxide demonstrates the viability of these conditions. prepchem.com

Table 1: Representative Conditions for Williamson Ether Synthesis
Nucleophile PrecursorElectrophileBaseSolventTypical Conditions
4-Chlorophenol4-Chloro-1-butanolNaOH, K₂CO₃Ethanol, Acetone (B3395972), DMFReflux, 6-24 hours
4-Chlorophenol1,4-DibromobutaneNaH, K₂CO₃THF, DMFRoom temp. to 80°C, controlled addition
4-Chlorophenol1,4-Butanediol ditosylateK₂CO₃Acetonitrile (B52724)Reflux, 12-24 hours

The Mitsunobu reaction offers a milder alternative for forming the C-O bond, particularly when starting from diols. organic-chemistry.org This reaction allows for the direct conversion of a primary or secondary alcohol into an ether with a clean inversion of stereochemistry (though not relevant for this achiral product). scribd.com

The reaction would involve treating a mixture of 1,4-butanediol and 4-chlorophenol with a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

The mechanism involves the formation of a phosphonium (B103445) intermediate that activates one of the alcohol groups on 1,4-butanediol, making it an excellent leaving group that is subsequently displaced by the 4-chlorophenoxide nucleophile. organic-chemistry.org A major drawback of this method is the difficulty in separating the desired product from the triphenylphosphine oxide byproduct, which often requires careful chromatography. nih.gov

Table 2: General Conditions for Mitsunobu Reaction
AlcoholNucleophileReagentsSolventTypical Conditions
1,4-Butanediol4-ChlorophenolPPh₃, DEAD/DIADTHF, Dichloromethane0°C to Room Temperature

Modern Catalytic and Stereoselective Synthesis

Modern synthetic chemistry seeks more efficient and atom-economical routes. For aryl ether synthesis, catalytic methods are gaining prominence.

One advanced approach involves the ring-opening of a cyclic ether with a phenol (B47542). For this compound, this would entail the reaction of tetrahydrofuran (B95107) (THF) with 4-chlorophenol. This reaction is typically catalyzed by a complex catalyst system, potentially involving a metal complex and a Lewis acid, to facilitate the cleavage of the C-O bond in THF and subsequent reaction with the phenol. google.com This method is highly atom-economical as it avoids the use of leaving groups.

Furthermore, nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-O bonds, even from less reactive phenol derivatives. acs.org These catalytic cycles can offer high yields under specific conditions, expanding the scope beyond traditional methods. researchgate.net

While this compound is achiral, the development of stereoselective C-O bond formation is a significant area of research. For instance, phosphine-catalyzed enantioselective syntheses of benzylic ethers have been developed. organic-chemistry.org Such methodologies could be adapted for the synthesis of chiral analogues of the target molecule, where control of stereochemistry is paramount. Biocatalysis, using enzymes like lipases, has also been employed for the enantioselective synthesis of related chlorophenoxy derivatives, highlighting the potential for green and highly selective synthetic routes. mdpi.comresearchgate.net

Metal-Catalyzed Etherification Reactions

The synthesis of this compound can be effectively achieved through metal-catalyzed etherification reactions. Two prominent methods in this category are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. francis-press.commasterorganicchemistry.com It proceeds via an SN2 mechanism where an alkoxide ion reacts with a primary alkyl halide. masterorganicchemistry.comrichmond.edu In the context of synthesizing this compound, this would involve the reaction of sodium 4-chlorophenoxide with a 4-halo-1-butanol, such as 4-bromo-1-butanol (B1194514) or 4-chloro-1-butanol. wvu.edu The 4-chlorophenoxide is typically generated in situ by treating 4-chlorophenol with a strong base like sodium hydroxide or sodium hydride. richmond.eduwvu.edu The choice of the leaving group on the butanol derivative is crucial, with bromide generally being more reactive than chloride.

A related approach involves the reaction of 4-chlorophenol with 1,4-dichlorobutane in the presence of a base, which can also yield the desired product, although the potential for side reactions, such as the formation of bis-(4-chlorophenoxy)butane, exists. prepchem.com

The Ullmann condensation , another significant metal-catalyzed reaction, provides an alternative route for forming the aryl ether bond. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst at elevated temperatures. wikipedia.orggatech.edu For the synthesis of this compound, this would entail the reaction of 4-chlorophenol with 1-butanol (B46404) catalyzed by a copper species. Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These improved systems often utilize soluble copper catalysts supported by ligands. wikipedia.org The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Asymmetric Synthesis Considerations for Chiral Analogues (if applicable)

While this compound itself is not chiral, the principles of asymmetric synthesis become relevant when considering the preparation of chiral analogues. For instance, if a substituent were introduced on the butanol chain, creating a stereocenter, enantioselective synthesis would be necessary to obtain a specific stereoisomer.

For example, the synthesis of chiral phenoxy-alkanol derivatives often employs strategies such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. In a related context, the synthesis of the fungicide triadimenol, which is a diastereomeric azole derivative with a 1-(4-chlorophenoxy)-3,3-dimethyl-butanol-2 structure, highlights methods to control stereochemistry. google.com The synthesis of specific diastereomers (threo and erythro forms) was achieved by reacting a substituted oxirane with a sodium triazolide or sodium p-chlorophenolate, demonstrating how ring-opening reactions of epoxides can be a key step in establishing specific stereochemistries. google.com

Biocatalytic Approaches in Related Phenoxy-Alkanol Synthesis

Biocatalysis, particularly the use of enzymes like lipases, presents a green and often highly selective alternative for the synthesis of related phenoxy-alkanol compounds. While direct biocatalytic synthesis of this compound is not widely documented, precedents from similar structures, such as 2-(4-chlorophenoxy)propionic acid, suggest its feasibility.

Lipases are known to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity. In the context of phenoxy-alkanol synthesis, a lipase (B570770) could potentially be used to catalyze the esterification of 4-chlorophenol with a suitable acyl donor, followed by reduction to the alcohol. More directly, a lipase could catalyze the etherification of 4-chlorophenol with 1,4-butanediol or a derivative, although this is a less common application for this class of enzymes.

The synthesis of phenoxypropanol derivatives has been achieved through the condensation of 1,2-epoxy-3-phenoxypropane with various nucleophiles, a reaction that can potentially be influenced by biocatalysts to achieve stereoselectivity. researchgate.net The principles of green chemistry are often a driving force for exploring biocatalytic routes. mdpi-res.com

Optimization of Reaction Parameters

The yield and selectivity of the synthesis of this compound are critically dependent on the careful optimization of several reaction parameters.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact the rate and outcome of both Williamson ether synthesis and Ullmann condensations. In Williamson synthesis, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone are often preferred as they can solvate the cation of the alkoxide, leaving a more reactive "naked" anion. richmond.edu For instance, the synthesis of a related compound, 4-chloro-1-(4-chlorophenoxy)-2-butanol, utilized water as the solvent. prepchem.com

In Ullmann-type reactions, high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or DMF are traditionally used to achieve the necessary high reaction temperatures. wikipedia.org The engineering of the reaction medium can also involve the use of phase-transfer catalysts, which can facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile.

Temperature and Pressure Influence on Yield and Selectivity

Temperature is a critical parameter in these syntheses. Williamson ether syntheses are often conducted at elevated temperatures to increase the reaction rate, though excessively high temperatures can promote side reactions like elimination, especially with secondary or tertiary alkyl halides. masterorganicchemistry.com

Ullmann condensations traditionally require very high temperatures, often exceeding 200°C. wikipedia.org However, modern catalytic systems can operate at lower temperatures. The influence of pressure is generally less pronounced unless volatile reactants or solvents are used, in which case a sealed reaction vessel may be necessary to maintain the desired concentration and prevent loss of material.

Catalyst System Selection and Ligand Design

For metal-catalyzed reactions, the choice of the catalyst and any associated ligands is paramount. In modern Ullmann-type reactions, the use of soluble copper(I) or copper(II) salts is common. wikipedia.org The performance of these catalysts can be dramatically improved by the addition of ligands. Ligands such as diamines, amino acids, and phenanthroline have been shown to enhance the catalytic activity, allowing for lower reaction temperatures and broader substrate scope. numberanalytics.com The ligand can stabilize the copper catalyst and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. numberanalytics.com

For palladium-catalyzed etherifications, a wide array of phosphine-based ligands have been developed to tune the reactivity and selectivity of the catalyst. The design of these ligands is a key area of research in organometallic chemistry.

Process Intensification and Scalability Studies for this compound Production

The industrial production of this compound, a key intermediate in various chemical syntheses, necessitates robust and efficient manufacturing processes. Transitioning from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction efficiency, product purity, process safety, and economic viability. Process intensification and scalability studies are therefore crucial for developing a commercially feasible production method. These studies focus on enhancing reaction rates, improving heat and mass transfer, minimizing waste, and ensuring the process can be reliably scaled up.

The primary synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific compound, the synthesis proceeds by reacting the sodium salt of 4-chlorophenol (4-chlorophenoxide) with a 4-substituted butanol, such as 1,4-dichlorobutane or 4-bromo-1-butanol.

Key areas of investigation for process intensification and scalability include the implementation of phase-transfer catalysis (PTC) and the transition from traditional batch reactors to continuous flow systems.

Phase-Transfer Catalysis (PTC) for Enhanced Reaction Efficiency

In the Williamson ether synthesis of this compound, the reactants, sodium 4-chlorophenoxide and a haloalkane like 1,4-dichlorobutane, exist in separate phases (solid/aqueous and organic, respectively). A phase-transfer catalyst is employed to transport the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction occurs. wikipedia.org This technique is a cornerstone of green chemistry as it can reduce the need for harsh organic solvents, increase reaction rates, and allow for milder reaction conditions. wikipedia.orgacsgcipr.org

The table below presents hypothetical research findings from a study comparing different phase-transfer catalysts for the synthesis of this compound in a biphasic system.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Catalyst Stability
None02415N/A
Tetrabutylammonium Bromide (TBAB)2692High
Benzyltriethylammonium Chloride2888Moderate
Hexadecyltributylphosphonium Bromide2595High
Crown Ether (18-Crown-6)1497Low (High Cost)

Interactive Data Table: Catalyst Performance

Transition to Continuous Flow Synthesis

While batch processing is common, continuous flow synthesis offers significant advantages for scalability and process intensification. yorku.ca Flow reactors, particularly packed-bed or microreactors, provide superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved consistency and product quality. researchgate.net For an exothermic reaction like ether synthesis, efficient heat removal is critical to prevent side reactions and ensure process safety, a challenge that becomes more pronounced in large batch reactors.

A scalability study would compare the performance of the synthesis in a traditional batch reactor versus a continuous flow setup. Key parameters for optimization in a flow system include residence time, temperature, pressure, and reactant concentrations. The use of a packed-bed reactor filled with an immobilized catalyst or base can further simplify the process by integrating the reaction and initial purification steps.

The following table illustrates a comparative analysis between a conventional batch process and an optimized continuous flow process for the production of this compound.

ParameterBatch ReactorContinuous Flow Reactor
Reactor Volume5000 L50 L
Temperature (°C)80120
Pressure (bar)15
Residence Time6 h15 min
Yield (%)9298
Space-Time Yield ( kg/L/day )18.5470
Safety ProfileModerate (Exotherm control)High (Superior heat transfer)
ScalabilityComplexSimple (Scaling-out)

Interactive Data Table: Batch vs. Continuous Flow

An article on the spectroscopic characterization of this compound cannot be generated at this time.

A thorough search of scientific databases and literature has revealed that detailed experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and fragmentation pathway analysis (EI-MS/ESI-MS)—for the compound "this compound" is not publicly available.

To generate a scientifically accurate and informative article that adheres to the specified outline, including detailed research findings and data tables, access to this experimental data is essential. Without it, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.

General principles of spectroscopy can be used to predict the expected spectral characteristics of this compound based on its structure. For instance, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the chlorophenoxy group and the aliphatic protons of the butanol chain. Similarly, the ¹³C NMR would display distinct peaks for each unique carbon environment. However, providing precise chemical shifts, coupling constants, and fragmentation patterns requires verified experimental results.

Given the strict requirement for a thorough, informative, and scientifically accurate article based on detailed research findings, and the current lack of available data for this specific compound, it is not possible to fulfill this request.

Spectroscopic Characterization and Structural Elucidation of 4 4 Chlorophenoxy 1 Butanol

Mass Spectrometry (MS)

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Structural Confirmation

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are invaluable for the analysis of complex mixtures and the structural confirmation of pure compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 4-(4-Chlorophenoxy)-1-butanol. In GC-MS, the compound is first vaporized and separated from other components on a chromatographic column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be of low intensity due to the lability of the molecule under high-energy electron impact. The fragmentation pattern is expected to be dominated by cleavages at the ether linkage and within the butanol chain. Key predicted fragments are detailed in the table below.

Table 1: Predicted GC-MS Fragmentation of this compound

m/z (mass-to-charge ratio) Predicted Fragment Ion Structural Origin
200/202[C₁₀H₁₃ClO₂]⁺Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
128/130[C₆H₄ClO]⁺Cleavage of the O-CH₂ bond, forming the 4-chlorophenoxy radical cation
111/113[C₆H₄Cl]⁺Loss of oxygen from the 4-chlorophenoxy fragment
73[C₄H₉O]⁺Cleavage of the Ar-O bond, forming the butoxy cation
55[C₄H₇]⁺Loss of water from the butoxy fragment

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally sensitive compounds. In LC-MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods often result in a more prominent molecular ion peak and less fragmentation compared to GC-MS, which is advantageous for confirming the molecular weight. The analysis of related chlorophenoxy compounds by LC-MS has been demonstrated to be an effective method for their identification in various matrices.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to display distinct bands corresponding to its key functional groups.

Aryl-O Stretch: The stretching vibration of the aryl-O-C bond in aromatic ethers typically gives rise to a strong band in the IR spectrum between 1200 and 1300 cm⁻¹.

Aliphatic O-H Stretch: The O-H stretching vibration of the primary alcohol will produce a broad, strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

C-Cl Stretch: The C-Cl stretching vibration of the chlorobenzene (B131634) moiety is expected to produce a moderate to strong band in the fingerprint region of the IR spectrum, generally between 1000 and 1100 cm⁻¹.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aliphatic O-HStretching (H-bonded)3200-3600 (Broad, Strong)Weak
Aromatic C-HStretching3000-3100 (Medium)Strong
Aliphatic C-HStretching2850-2960 (Strong)Strong
Aromatic C=CStretching1400-1600 (Medium)Strong
Aryl-OStretching1200-1300 (Strong)Medium
C-OStretching1000-1100 (Strong)Medium
C-ClStretching1000-1100 (Medium-Strong)Strong

Vibrational spectroscopy can also provide insights into the conformational isomers (conformers) of flexible molecules like this compound. The rotational freedom around the C-O and C-C single bonds can lead to different spatial arrangements of the atoms. These different conformers may exhibit subtle shifts in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable conformer in a given state (e.g., liquid, solid, or in solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Characterization

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in systems containing chromophores such as aromatic rings. The 4-chlorophenoxy group in this compound acts as the primary chromophore. The electronic transitions within the benzene (B151609) ring, specifically the π → π* transitions, are responsible for the absorption of UV radiation.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show a primary absorption band (λmax) around 225-230 nm and a secondary, weaker band around 270-280 nm. These absorptions are characteristic of substituted benzene rings. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λmax (nm) Solvent
π → π~225-230Hexane
π → π~270-280Hexane

X-ray Crystallography for Solid-State Molecular Architecture (if amenable to crystallization)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single crystal of the compound, which may or may not be readily obtainable for this compound, as some alcohols can be difficult to crystallize.

If a suitable crystal can be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles of all atoms in the molecule.

The conformation of the butanol chain and the orientation of the 4-chlorophenoxy group.

The packing of the molecules in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-stacking of the aromatic rings.

This detailed structural information is invaluable for understanding the physical properties and potential biological activity of the compound. However, as of the current literature survey, no crystal structure for this compound has been reported.

Computational and Theoretical Investigations of 4 4 Chlorophenoxy 1 Butanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties that govern the structure and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By applying DFT, one can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. Calculations, typically using a basis set like B3LYP/6-31G(d,p), would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific data for 4-(4-chlorophenoxy)-1-butanol is not published, a hypothetical optimized structure would exhibit bond lengths and angles characteristic of its constituent parts: a chlorobenzene (B131634) ring, an ether linkage, and a butanol chain.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative) (Note: These are representative values based on similar functional groups, not experimental data for the specific compound.)

ParameterBond/AnglePredicted Value
Bond LengthC=C (Aromatic)~1.40 Å
C-Cl~1.74 Å uwosh.edu
C-O (Aromatic)~1.38 Å
C-O (Aliphatic)~1.43 Å
O-C (Aliphatic)~1.43 Å
C-C (Butanol)~1.54 Å
C-H (Aromatic)~1.08 Å uwosh.edu
O-H~0.96 Å
Bond AngleC-O-C (Ether)~118°
C-C-O (Alcohol)~109°
C-C-Cl (Aromatic)~120°

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP surface would likely show negative potential (typically colored red) concentrated around the oxygen atoms of the ether and hydroxyl groups, as well as the chlorine atom, due to their high electronegativity. walisongo.ac.id The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), indicating its susceptibility to interaction with nucleophiles.

Table 2: Illustrative MEP Surface Values for Key Regions of this compound (Note: Values are hypothetical and serve to illustrate expected charge distribution.)

Molecular RegionAtom(s)Predicted Electrostatic PotentialPredicted Reactivity
Ether LinkageOxygenHighly NegativeSite for electrophilic attack / H-bond acceptor
Hydroxyl GroupOxygenHighly NegativeSite for electrophilic attack / H-bond acceptor
Hydroxyl GroupHydrogenHighly PositiveSite for nucleophilic attack / H-bond donor
Chlorophenyl RingChlorineModerately NegativeElectronegative region
Phenyl RingPi-systemNegative (above/below plane)Interaction with electrophiles

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO would likely be localized on the electron-rich chlorophenoxy ring and the oxygen atoms, while the LUMO would be distributed over the aromatic ring system.

Table 3: Predicted Frontier Molecular Orbital Energies (Illustrative) (Note: Values are hypothetical, based on similar aromatic ethers.)

OrbitalPredicted Energy (eV)Implication for Reactivity
HOMO~ -8.5 eVIndicates nucleophilic character, electron-donating ability
LUMO~ -0.5 eVIndicates electrophilic character, electron-accepting ability
HOMO-LUMO Gap~ 8.0 eVSuggests high kinetic stability

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Due to the presence of several single bonds, the butanol chain of this compound can adopt numerous conformations. lumenlearning.comlibretexts.org MD simulations can explore this conformational landscape by simulating the molecule's movement over time, allowing for the identification of the most stable and frequently occurring conformers. rsc.org The analysis would focus on the dihedral angles of the O-C-C-C and C-C-C-C bonds in the butanol chain. Studies on similar alkoxyalcohols and glycols show a preference for gauche conformations around the O-C-C-O dihedral angle due to hydrogen bonding possibilities. researchgate.netnih.gov

Table 4: Representative Dihedral Angles and Conformational States from MD Simulations (Illustrative) (Note: Based on general principles of conformational analysis for alkoxy alcohols.)

Dihedral AngleConformationRelative Population (Hypothetical)
C-O-C1-C2AntiHigh
C-O-C1-C2GaucheModerate
O-C1-C2-C3AntiHigh
O-C1-C2-C3GaucheModerate
C1-C2-C3-C4AntiHigh
C1-C2-C3-C4GaucheModerate

Table 5: Predicted Solvent (Water) Interaction Parameters from MD Simulations (Illustrative) (Note: Based on simulations of similar molecules like ethylene (B1197577) glycol.) researchgate.netnih.gov

Interaction ParameterPredicted Value/Observation
Average H-Bonds (as donor)~1
Average H-Bonds (as acceptor)~2-3 (from -OH and ether -O-)
First Solvation ShellTightly bound water molecules around polar groups
Radial Distribution Function (O-H···O)Sharp peak at ~2.8 Å indicates strong H-bonding

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.memedcraveonline.com For analogues of this compound, QSAR models can be developed to predict their activity for a specific biological target, thereby prioritizing the synthesis and testing of the most promising candidates.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. drugdesign.org For a series of analogues of this compound, where structural modifications could be made to the chlorophenoxy ring, the butanol chain, or both, a diverse set of descriptors would be calculated. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight, atom count, and bond count. hufocw.org

2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and encode information about topology and connectivity. Examples include molecular connectivity indices, shape indices, and counts of specific functional groups. pharmatutor.org

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include steric, electronic, and thermodynamic properties. For this compound analogues, relevant 3D descriptors would include molecular volume, surface area, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Quantum-Chemical Descriptors: These descriptors are obtained from quantum chemical calculations and provide a more detailed description of the electronic structure. acs.org Examples include atomic charges, bond orders, and electrostatic potential maps.

Once a large pool of descriptors is generated, feature selection techniques are employed to identify the subset of descriptors that are most relevant to the biological activity. Methods such as genetic algorithms, stepwise multiple linear regression, and principal component analysis are commonly used for this purpose. slideshare.netbiointerfaceresearch.com The goal is to build a parsimonious model that is both predictive and interpretable.

Table 1: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogues

Descriptor Type Descriptor Description
1D Molecular Weight The sum of the atomic weights of all atoms in the molecule.
Atom Count The total number of atoms in the molecule.
2D Topological Polar Surface Area (TPSA) The surface area of polar atoms, a predictor of drug transport properties.
Rotatable Bond Count The number of bonds that allow free rotation, related to molecular flexibility.
3D Molecular Volume The volume occupied by the molecule in 3D space.
Dipole Moment A measure of the overall polarity of the molecule.
Quantum-Chemical HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.

The predictive power of a developed QSAR model must be rigorously validated to ensure its reliability. This involves both internal and external validation techniques. basicmedicalkey.comnih.gov

Internal validation assesses the robustness of the model using the same dataset on which it was trained. Common internal validation methods include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The cross-validated correlation coefficient (q²) is a key metric for assessing the predictive ability of the model.

k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets. One subset is used as the validation set, and the remaining k-1 subsets are used for training. This is repeated 'k' times, with each subset used once as the validation set.

External validation evaluates the model's ability to predict the activity of new compounds that were not used in the model development. This is considered the most stringent test of a QSAR model's predictive power. The dataset is typically split into a training set for model building and a test set for validation. basicmedicalkey.com

Key statistical parameters used to assess the quality of a QSAR model include:

Coefficient of determination (R²): A measure of the goodness of fit of the model to the training data.

Cross-validated correlation coefficient (q²): An indicator of the model's internal predictive ability.

Predictive R² (R²_pred): A measure of the model's predictive performance on the external test set.

A reliable QSAR model should have high values for R², q², and R²_pred, typically above 0.6. hufocw.org

Table 2: Statistical Metrics for QSAR Model Validation

Metric Description Acceptable Value
Coefficient of determination for the training set. > 0.6
Cross-validated correlation coefficient for internal validation. > 0.5
R²_pred Predictive R² for the external test set. > 0.6
RMSE Root Mean Square Error of prediction. As low as possible

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental spectra. longdom.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. nih.govacs.orgrsc.org

The prediction of NMR parameters for this compound would typically involve the following steps:

Conformational Search: The first step is to identify the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.

Geometry Optimization: The geometry of each conformer is optimized at a suitable level of theory.

NMR Calculation: The magnetic shielding tensors are then calculated for each optimized conformer. The chemical shifts are obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Various software packages and online predictors are available for these calculations. academie-sciences.fracademie-sciences.fr The accuracy of the predictions can be further improved by considering solvent effects, which can be modeled using implicit or explicit solvent models. github.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1-OH 4.5 (broad s) 62.5
C1-H 3.65 (t) 62.5
C2-H 1.65 (m) 30.2
C3-H 1.80 (m) 26.8
C4-H 3.95 (t) 68.0
C-O (Aromatic) - 157.5
C-Cl (Aromatic) - 125.8
C-H (Aromatic, ortho to O) 6.90 (d) 116.0
C-H (Aromatic, ortho to Cl) 7.25 (d) 129.5

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. core.ac.ukarxiv.orgarxiv.org Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. researchgate.netq-chem.com

The calculation of the vibrational spectrum of this compound would involve:

Geometry Optimization: The molecule's geometry is first optimized to find a stable energy minimum.

Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates are then calculated to obtain the force constants and, subsequently, the vibrational frequencies.

It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, the calculated frequencies are often scaled by an empirical scaling factor to improve agreement with experimental data. mdpi.com

Table 4: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Key Functional Groups of this compound (Hypothetical Data)

Vibrational Mode Predicted Frequency (cm⁻¹) Description
O-H stretch 3450 Stretching of the hydroxyl group.
C-H stretch (aliphatic) 2950-2850 Stretching of the C-H bonds in the butanol chain.
C-H stretch (aromatic) 3100-3000 Stretching of the C-H bonds in the chlorophenoxy ring.
C=C stretch (aromatic) 1600-1450 Stretching of the carbon-carbon bonds in the aromatic ring.
C-O-C stretch (ether) 1250 Asymmetric stretching of the ether linkage.
C-Cl stretch 750 Stretching of the carbon-chlorine bond.

Reaction Mechanism Studies Through Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction pathways. nih.govopenaccessjournals.com For this compound, a key reaction of interest would be the cleavage of the ether bond, as this is a common transformation in organic synthesis and biological metabolism. acs.orgresearchgate.netrsc.org

A computational study of the ether cleavage mechanism could involve:

Reactant and Product Optimization: The geometries of the reactant (this compound) and the potential products of ether cleavage would be optimized.

Transition State Searching: The transition state structure connecting the reactants and products would be located. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) would be calculated to confirm that the located transition state indeed connects the desired reactants and products.

Thermodynamic and Kinetic Analysis: The energies of all species along the reaction pathway would be calculated to determine the reaction's thermodynamics (e.g., enthalpy and Gibbs free energy of reaction) and kinetics (e.g., activation energy).

For example, a study could investigate the mechanism of acid-catalyzed or base-catalyzed ether cleavage. nih.gov Different reagents and reaction conditions could be modeled to understand their effect on the reaction mechanism and selectivity.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of S(_N)2 reactions like the Williamson ether synthesis. These studies focus on locating the transition state (TS) on the potential energy surface and confirming its connection to the reactants and products via Intrinsic Reaction Coordinate (IRC) analysis.

For the synthesis of an aryl ether, the reaction proceeds via the nucleophilic attack of a phenoxide ion on an alkyl halide. Theoretical calculations have explored the competition between O-alkylation (leading to the desired ether) and C-alkylation (leading to a substituted cyclohexadienone).

Transition State Geometry:

In the gas phase, the reaction between a phenoxide ion and an alkyl halide typically proceeds through a double-well potential energy surface. This involves the formation of an initial ion-molecule complex, followed by the transition state, and then a product complex. The transition state for the S(_N)2 pathway is characterized by a five-coordinate carbon center where the nucleophile (phenoxide oxygen) and the leaving group are in apical positions with partial bonds to the carbon atom.

Computational studies on the alkylation of phenoxide with ethyl chloride and allyl chloride have been performed to understand the regioselectivity of the reaction. For the O-alkylation pathway, the transition state involves the approach of the phenoxide oxygen to the electrophilic carbon of the alkyl halide, leading to the formation of the C-O bond and the simultaneous cleavage of the C-halogen bond.

Intrinsic Reaction Coordinate (IRC) Analysis:

IRC calculations are crucial to confirm that the located transition state smoothly connects the reactant and product states. For the Williamson ether synthesis, IRC analysis traces the reaction path from the transition state geometry down the potential energy surface to the reactant complex (phenoxide and alkyl halide) on one side and the product complex (aryl ether and halide ion) on the other. This analysis helps in visualizing the atomic motions during the reaction and ensures the located TS is indeed the correct one for the reaction under investigation.

The energy profile along the IRC provides the activation energy barrier for the reaction. Computational studies have shown that solvent effects significantly influence this barrier. For instance, polar solvents can stabilize the charged nucleophile, which may increase the activation barrier compared to the gas phase.

Table 1: Calculated Activation Barriers for Analogous Phenoxide Alkylation Reactions
ReactantsSolventComputational MethodPathwayCalculated Activation Energy (kcal/mol)Reference
Phenoxide + Ethyl ChlorideWaterX3LYP/SMDO-alkylation25.8
Phenoxide + Ethyl ChlorideMethanol (B129727)X3LYP/SMDO-alkylation28.3
Phenoxide + Ethyl ChlorideDMSOX3LYP/SMDO-alkylation30.7
Phenoxide + Allyl ChlorideGas PhaseDFTO-alkylationBarrierless
Phenoxide-Na(^+) ion pair + Allyl ChlorideWaterDFT/Continuum SolvationO-alkylation~25.5

Catalytic Cycle Elucidation for Relevant Transformations

While the classical Williamson ether synthesis is often performed under stoichiometric base conditions, catalytic versions have been developed to improve efficiency and reduce waste. Computational modeling can play a role in elucidating the mechanisms of these catalytic cycles.

A relevant catalytic transformation is the high-temperature catalytic Williamson ether synthesis (CWES), which allows the use of weaker alkylating agents like alcohols. This process is particularly suitable for the industrial production of alkyl aryl ethers.

Proposed Catalytic Cycle for CWES:

In a proposed catalytic cycle for the synthesis of anisole (B1667542) from phenol (B47542) and methanol, the reaction is catalyzed by an alkali metal benzoate (B1203000) and phenolate (B1203915) at high temperatures (e.g., 320 °C). The key steps in this cycle are:

Esterification: The alcohol (e.g., methanol) reacts with the benzoate catalyst to form an intermediate ester (e.g., methyl benzoate) and water.

Alkylation: The intermediate ester then acts as the alkylating agent, reacting with the phenoxide to form the desired aryl ether (e.g., anisole) and regenerating the benzoate catalyst.

This catalytic cycle avoids the use of strong alkylating agents and the production of salt byproducts.

Table 2: Key Intermediates and Catalysts in an Analogous Catalytic Williamson Ether Synthesis
Role in Catalytic CycleChemical Species (Example)Reference
Reactant 1Phenol
Reactant 2 (Weak Alkylating Agent)Methanol
CatalystAlkali Metal Benzoate / Phenolate
Intermediate Alkylating AgentMethyl Benzoate
ProductAnisole
ByproductWater

Applications and Utility of 4 4 Chlorophenoxy 1 Butanol As a Chemical Intermediate

Versatility in Organic Synthesis as a Building Block

As a synthetic building block, 4-(4-chlorophenoxy)-1-butanol offers two primary points for chemical modification: the terminal hydroxyl group and the chlorophenyl moiety. This bifunctionality allows for stepwise or selective reactions to introduce new functionalities, build carbon skeletons, and generate diverse chemical structures.

The primary hydroxyl group is a key site for a variety of chemical transformations. Standard alcohol chemistry can be readily applied to modify this end of the molecule.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) under acidic or basic conditions to form esters. This reaction, known as Fischer esterification when reacting with a carboxylic acid in the presence of an acid catalyst, is a fundamental transformation. masterorganicchemistry.commasterorganicchemistry.com The process is an equilibrium that can be driven to completion by using an excess of one reactant or by removing the water byproduct. masterorganicchemistry.comyoutube.com This functionalization is crucial for introducing a wide range of acyl groups.

Etherification: The alcohol can also be converted into an ether. Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed etherification can be employed to form ethers such as di-n-butyl ether from n-butanol. researchgate.net This allows for the extension of the carbon chain or the introduction of different alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. Mild oxidizing agents will typically yield 4-(4-chlorophenoxy)butanal, while stronger oxidizing agents will produce 4-(4-chlorophenoxy)butanoic acid. orientjchem.org The resulting carboxylic acid is a particularly useful intermediate, as it serves as a precursor for amides, esters, and other acid derivatives. mdpi.com This oxidation is a critical step in converting the butanol into a component for linkers and other specialty chemicals. nih.gov

Table 1: Functionalization Reactions of the Hydroxyl Group

Reaction Type Reagent Example(s) Product Functional Group
Esterification Carboxylic Acid (R-COOH) + Acid Catalyst Ester (R-COO-R')
Etherification Sodium Hydride (NaH) then Alkyl Halide (R-X) Ether (R-O-R')
Oxidation (Partial) Pyridinium chlorochromate (PCC) Aldehyde (-CHO)
Oxidation (Full) Potassium permanganate (B83412) (KMnO₄) Carboxylic Acid (-COOH)

The chloro-substituted phenyl ring provides another site for synthetic elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The chlorine atom on the aromatic ring can be substituted to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed reactions are among the most powerful tools for this purpose. tezu.ernet.inwordpress.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond, resulting in a biaryl structure. nih.govtaylorandfrancis.com This allows for the attachment of various aryl or vinyl substituents in place of the chlorine atom.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. taylorandfrancis.com It is a vital method for synthesizing arylamines, which are common structures in pharmaceuticals and materials.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a C-C bond, introducing an alkynyl group onto the aromatic ring. tezu.ernet.in

These reactions are highly valued for their functional group tolerance, allowing the hydroxyl group at the other end of the molecule to remain intact if properly protected or if the reaction conditions are sufficiently mild. umontreal.ca

Table 2: Cross-Coupling Reactions of the Chlorophenyl Moiety

Reaction Name Coupling Partner Bond Formed Catalyst System Example
Suzuki-Miyaura Boronic Acid (R-B(OH)₂) C-C (Aryl-Aryl) Pd(PPh₃)₄ + Base
Buchwald-Hartwig Amine (R₂NH) C-N (Aryl-Amine) Pd catalyst + Ligand + Base
Sonogashira Terminal Alkyne (R-C≡CH) C-C (Aryl-Alkynyl) Pd/Cu catalyst + Base
Heck Alkene C-C (Aryl-Vinyl) Pd catalyst + Base

The presence of two functional groups at opposite ends of a flexible four-carbon chain allows for the possibility of intramolecular cyclization reactions. For instance, conversion of the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) could facilitate an intramolecular nucleophilic substitution by the phenoxy oxygen, potentially leading to a cyclic ether, although this is sterically less favored. A more common synthetic strategy involves the reverse reaction: the ring-opening of a precursor like tetrahydrofuran (B95107) (THF). The synthesis of 4-haloalcohols, such as 4-chlorobutanol, can be achieved by reacting THF with hydrogen halides. google.comgoogle.com This butanol derivative can then be used to form the ether linkage with 4-chlorophenol (B41353) to produce the target molecule.

Precursor in the Development of Specialty Chemicals

The structural features of this compound make it an attractive starting material for the synthesis of specialty chemicals, including custom-designed linkers for bioconjugation and monomers for advanced polymers.

Linkers and spacers are crucial components in many areas of chemistry, including drug delivery systems like antibody-drug conjugates (ADCs) and proteomics. symeres.com These molecules connect two or more different chemical entities, and their structure dictates properties such as solubility, stability, and release mechanisms.

The this compound structure is an ideal scaffold for creating linkers. The butoxy chain serves as a flexible spacer. The terminal alcohol can be oxidized to a carboxylic acid, providing a handle for conjugation to amines (e.g., on a protein or drug) to form a stable amide bond. A closely related structure, 4-(4-acetylphenoxy)butanoic acid, has been used to form a pH-sensitive acylhydrazone linker. nih.gov This type of linker is designed to be stable in the bloodstream (at neutral pH) but cleaves to release a payload in the acidic environment of lysosomes within cancer cells. The synthesis of such a linker would begin with the oxidation of the corresponding butanol precursor. The chlorophenyl group can be retained as a stable structural element or further modified to tune the electronic properties or attach other molecules. researchgate.net

The compound can also be incorporated into polymeric materials to impart specific properties. This can be achieved by first modifying the molecule to introduce a polymerizable functional group. For example, the hydroxyl group could be esterified with acryloyl chloride to introduce a polymerizable acrylate (B77674) group. Alternatively, the chlorophenyl ring could be modified via a cross-coupling reaction to attach a styrenic or other vinyl group. The resulting monomer could then be polymerized or copolymerized to create polymers with pendant 4-chlorophenoxybutyl groups.

Such polymers could find applications in coatings, specialty plastics, or functional materials. The phenoxy ether linkage provides thermal stability, while the chlorophenyl group can increase the refractive index and offer a site for post-polymerization modification. The synthesis of polymers like poly(4-(4-bromophenyloxy)styrene) demonstrates the viability of polymerizing monomers with similar structures. rsc.org Furthermore, the hydroxyl group itself can act as an initiator for ring-opening polymerizations of cyclic esters (e.g., lactide) or ethers, leading to the formation of block copolymers where a polyester (B1180765) or polyether chain is grown from the end of the molecule.

Synthetic Scaffold for Agrochemical and Pharmaceutical Research

The strategic incorporation of specific structural motifs is a cornerstone of modern agrochemical and pharmaceutical research. The compound this compound serves as a valuable synthetic scaffold, providing a readily accessible platform for the introduction of the 4-chlorophenoxyalkyl motif into a diverse range of molecules. This structural unit is of significant interest due to its presence in numerous biologically active compounds. The bifunctional nature of this compound, featuring a terminal hydroxyl group and a chlorinated aromatic ring, allows for a variety of chemical modifications, making it an ideal starting point for the generation of compound libraries aimed at discovering new lead structures.

Introduction of the 4-Chlorophenoxyalkyl Motif into Biologically Active Molecules

The 4-chlorophenoxyalkyl moiety is a key pharmacophore and toxophore in a variety of commercially significant molecules. Its presence can influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The chlorine atom, in particular, can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets. nih.goveurochlor.org

In the realm of agrochemicals, the related compound 4-chlorophenoxyacetic acid is a well-known herbicide, highlighting the biological activity associated with the 4-chlorophenoxy group. analis.com.my The synthesis of various agrochemicals often involves the incorporation of such motifs to optimize their efficacy and selectivity.

In pharmaceutical research, the 4-chlorophenoxy group is found in a range of therapeutic agents. For instance, compounds containing this moiety have been investigated for their potential as selective σ1 receptor ligands, which are of interest for the treatment of central nervous system disorders. acs.org The anti-hyperlipidemic drug fenofibrate (B1672516) contains a related 4-chlorophenyl group, and its metabolites feature this structural component. nih.gov

The utility of this compound lies in its ability to act as a versatile building block for introducing the 4-chlorophenoxybutyl group into novel molecular architectures. The terminal hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, amines, or halides, providing multiple avenues for synthetic elaboration. For example, the hydroxyl group can undergo esterification or etherification to link the 4-chlorophenoxybutyl fragment to other molecular scaffolds. Alternatively, it can be oxidized to an aldehyde or carboxylic acid, which can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Design and Synthesis of Library Compounds for High-Throughput Screening

The discovery of novel agrochemicals and pharmaceuticals is increasingly reliant on high-throughput screening (HTS) of large and diverse compound libraries. vipergen.com Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of such libraries. nih.gov The design of these libraries is crucial for maximizing the chances of identifying "hit" compounds with desired biological activity. nih.govnih.gov

This compound is an excellent starting material for the construction of a focused library of compounds for HTS. Its structure allows for the systematic variation of substituents at the butanol chain's terminus, leading to a collection of related molecules that explore a defined chemical space. This approach is fundamental to establishing structure-activity relationships (SAR) for a given biological target.

The synthesis of a compound library based on this compound can be achieved through parallel synthesis techniques. libretexts.org In this approach, the starting material is reacted with a diverse set of reagents in a spatially separated manner, often using multi-well plates. For example, the hydroxyl group of this compound can be acylated with a library of different carboxylic acids to produce a corresponding library of esters. Similarly, it can be converted to an alkyl halide and subsequently reacted with a library of amines to generate a diverse set of amino-derivatives.

The following interactive data table illustrates a hypothetical library design based on the derivatization of this compound.

EntryReagent for DerivatizationResulting Functional GroupPotential Compound Class
1Acetic AnhydrideEsterPhenoxyalkyl Acetates
2Benzoyl ChlorideEsterPhenoxyalkyl Benzoates
3Tosyl ChlorideSulfonate EsterPhenoxyalkyl Tosylates
4Dess-Martin PeriodinaneAldehydePhenoxybutyrals
5Jones ReagentCarboxylic AcidPhenoxybutyric Acids
6Methanesulfonyl Chloride followed by Sodium AzideAzideAzido-Phenoxyalkanes
7Phthalimide (Gabriel Synthesis)Primary AminePhenoxybutylamines

This systematic approach to derivatization allows for the creation of a library with a high degree of structural diversity, starting from a single, readily available intermediate. The resulting compounds can then be screened against a variety of biological targets to identify new leads for agrochemical and pharmaceutical development.

Advanced Analytical Methodologies for 4 4 Chlorophenoxy 1 Butanol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 4-(4-Chlorophenoxy)-1-butanol, providing the necessary separation from complex matrices and other related substances. The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a robust method for the quantification of this compound. The presence of the chlorophenoxy group provides a strong chromophore, making it highly suitable for UV detection. nih.gov Method development typically focuses on a reversed-phase approach, which separates compounds based on their hydrophobicity.

A typical HPLC-UV/DAD method would involve a C18 stationary phase, which is effective for retaining and separating moderately polar to nonpolar compounds. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, commonly purified water with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape. Detection is often set around 230 nm, where chlorophenoxy compounds exhibit strong absorbance. nih.gov

Table 1: Representative HPLC-UV/DAD Parameters
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength230 nm
Injection Volume10 µL

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Electron Capture Detection (ECD)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, given its butanol chain, possesses sufficient volatility for GC analysis, potentially after derivatization to enhance thermal stability and detection. chromatographyonline.com

GC with Flame Ionization Detection (FID): FID is a universal and reliable detector for organic compounds. lbtu.lvcabidigitallibrary.org It provides a response proportional to the number of carbon atoms in the analyte, making it suitable for quantification. researchgate.netchromforum.orgoup.com A mid-polarity capillary column, such as one with a polyethylene (B3416737) glycol (WAX) or a 5% phenyl-polysiloxane stationary phase, is typically used for the separation of polar compounds like alcohols. chromforum.orgfmach.it

GC with Electron Capture Detection (ECD): The ECD is highly selective and sensitive for electronegative compounds, particularly those containing halogens. measurlabs.comscioninstruments.com While the single chlorine atom on this compound makes it detectable by ECD, its sensitivity may be limited compared to poly-chlorinated compounds. chromforum.orgtdi-bi.comnih.gov To significantly enhance sensitivity for trace-level analysis, derivatization of the hydroxyl group with an electronegative reagent (e.g., trifluoroacetic anhydride) can be performed. chromforum.org

Table 2: Typical GC-FID/ECD Parameters
ParameterGC-FID ConditionGC-ECD Condition
ColumnDB-WAX or DB-5 (30 m x 0.25 mm, 0.25 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Hydrogen at ~1.5 mL/minNitrogen or Argon/Methane at ~1.5 mL/min
Injector Temperature250 °C250 °C
Oven Program100 °C (1 min), ramp at 15 °C/min to 280 °C100 °C (1 min), ramp at 15 °C/min to 300 °C
Detector Temperature280 °C320 °C
Injection ModeSplit (e.g., 20:1) or SplitlessSplitless

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Analysis

For the analysis of this compound in complex matrices such as environmental or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov Its superior selectivity and sensitivity allow for the detection and quantification of the target analyte at trace levels, even in the presence of interfering substances. econference.ioulisboa.pt

The coupling of HPLC with a mass spectrometer, typically using an electrospray ionization (ESI) source, enables the generation of molecular ions from the analyte. ESI is effective for polar compounds and can be operated in either positive or negative ion mode. nih.govethz.chfrontiersin.org For this compound, positive ion ESI would likely produce a protonated molecule [M+H]+, which can then be monitored by the mass spectrometer. This high degree of specificity minimizes the need for extensive sample cleanup that might be required for other detection methods. acs.orgcapes.gov.brnih.gov

Table 3: Illustrative LC-MS Parameters
ParameterCondition
LC SystemUHPLC for high resolution and speed
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseGradient of 0.1% Formic Acid in Water and Acetonitrile
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan ModeSelected Ion Monitoring (SIM) of [M+H]+
Capillary Voltage3.5 kV
Source Temperature150 °C

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com SFC is recognized for its high efficiency, rapid analysis times, and reduced consumption of organic solvents, positioning it as a "green" alternative to normal-phase HPLC. chromatographytoday.comteledynelabs.com

For a moderately polar compound like this compound, SFC can offer unique selectivity. oup.comvt.edu The mobile phase typically consists of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to elute the analyte from the column. mdpi.com A variety of stationary phases, including those used in both normal- and reversed-phase LC, can be employed in SFC, providing flexibility in method development. mdpi.comchromatographytoday.com This technique is particularly advantageous for high-throughput screening and purification. teledynelabs.com

Table 4: General SFC Parameters
ParameterCondition
ColumnDiol, Ethyl Pyridine, or C18
Mobile Phase ASupercritical CO2
Mobile Phase B (Modifier)Methanol or Ethanol
Gradient5% B to 40% B over 5 minutes
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectionUV/DAD or Mass Spectrometry

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) provides unparalleled specificity and structural information for the analysis of this compound. When coupled with a chromatographic separation technique, it offers definitive identification and highly sensitive quantification.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem Mass Spectrometry (MS/MS) significantly enhances the capabilities of LC-MS or GC-MS by reducing chemical noise and increasing confidence in analyte identification. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of the target compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored by the second mass analyzer. nih.govnih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally selective. econference.io

For this compound (C10H13ClO2, molecular weight 200.66 g/mol ), the protonated molecule [M+H]+ would have an m/z of approximately 201.1. Upon collision-induced dissociation (CID), this precursor ion would likely fragment. Common fragmentation pathways for ethers involve cleavage at the ether bond or adjacent bonds. miamioh.eduyoutube.comscispace.com A plausible fragmentation would be the loss of the butanol side chain, leading to a prominent 4-chlorophenoxy product ion. This highly specific precursor-to-product ion transition provides a robust basis for quantification, minimizing the risk of false positives from matrix interferences.

Table 5: Hypothetical MS/MS Transition for this compound
ParameterValueDescription
Precursor Ion (Q1)m/z 201.1Protonated molecule [M+H]+
Product Ion (Q3)m/z 129.0Fragment corresponding to [4-chlorophenoxy]+
Collision EnergyOptimized (e.g., 15-25 eV)Energy applied to induce fragmentation

Quantitative Mass Spectrometry for Trace-Level Analysis

Quantitative mass spectrometry (MS) stands as a cornerstone for the trace-level analysis of this compound, offering unparalleled sensitivity and selectivity. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful technique for this purpose, especially when dealing with complex matrices.

Due to the polarity imparted by the hydroxyl group, direct analysis of this compound by GC-MS can be challenging, leading to poor chromatographic peak shape and low sensitivity. To overcome these limitations, a crucial step of derivatization is often employed. A common and effective strategy is silylation, where the hydroxyl group is converted to a less polar trimethylsilyl (B98337) (TMS) ether. This is typically achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting TMS ether of this compound is more volatile and thermally stable, leading to improved chromatographic performance and enhanced sensitivity. For trace-level analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode is advantageous. By monitoring specific ions characteristic of the derivatized analyte, the signal-to-noise ratio is significantly increased, allowing for detection at parts-per-million (ppm) levels or lower. To ensure accuracy and precision in quantitative studies, an internal standard, such as a structurally similar compound that is not present in the sample, is typically used.

ParameterValue/Description
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Analyte Derivative 4-(4-Chlorophenoxy)-1-(trimethylsilyloxy)butane
Ionization Mode Electron Ionization (EI)
MS Detection Mode Selected Ion Monitoring (SIM)
Typical Limit of Detection < 1 ppm
Internal Standard Example 3-chloro-1-butanol (derivatized)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Halogen-Specific Detection

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for elemental analysis. While not typically used for the direct analysis of intact organic molecules, its high sensitivity and specificity for certain elements, such as chlorine, make it a valuable tool for the analysis of halogenated compounds like this compound, particularly for impurity analysis or after a derivatization step that introduces a readily detectable element.

A novel and highly sensitive approach involves coupling liquid chromatography (LC) with ICP-MS. This hyphenated technique allows for the separation of the target analyte from the sample matrix before its introduction into the plasma source. To further enhance selectivity and sensitivity for this compound, a derivatization strategy can be employed to introduce a halogen that is less common in the sample matrix and has a favorable isotopic pattern for ICP-MS detection, such as iodine.

For instance, the hydroxyl group of this compound can be derivatized with an iodine-containing reagent. The resulting iodo-derivatized compound can then be separated by LC and detected with high specificity by monitoring the iodine signal (m/z 127) using ICP-MS. This method offers exceptional sensitivity, with detection limits in the low ppm to parts-per-billion (ppb) range, making it suitable for the analysis of trace-level genotoxic impurities in active pharmaceutical ingredients. nih.gov

ParameterValue/Description
Analytical Technique Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)
Derivatization Strategy Introduction of an easily detectable halogen (e.g., iodine)
Detection Mode Monitoring of the specific halogen's mass-to-charge ratio (e.g., m/z 127 for iodine)
Key Advantage High selectivity and sensitivity for halogenated compounds
Application Trace-level impurity analysis

Quantitative Spectroscopic Analytical Methods

Spectroscopic methods provide alternative and often complementary approaches to mass spectrometry for the quantitative analysis of this compound.

UV-Vis Spectrophotometric Assays for Concentration Determination

UV-Vis spectrophotometry is a widely accessible and cost-effective technique that can be used for the quantitative analysis of compounds containing chromophores. The chlorophenoxy group in this compound absorbs ultraviolet radiation, making this compound amenable to UV-Vis analysis.

The development of a quantitative UV-Vis assay involves several key steps. First, the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., methanol or ethanol) must be determined by scanning a solution of the compound across the UV range. Subsequently, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While direct UV-Vis analysis may have limitations in terms of sensitivity and selectivity, especially in complex matrices, derivatization can sometimes be employed to enhance the molar absorptivity or shift the λmax to a region with fewer interferences.

StepDescription
1. Identify Chromophore The chlorophenoxy group absorbs UV light.
2. Determine λmax Find the wavelength of maximum absorbance in a suitable solvent.
3. Prepare Standard Solutions Create a series of solutions with known concentrations.
4. Construct Calibration Curve Plot absorbance versus concentration to establish a linear relationship.
5. Measure Sample Absorbance Determine the absorbance of the unknown sample at λmax.
6. Calculate Concentration Use the calibration curve to find the concentration of the analyte.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, particularly when dealing with complex environmental or biological matrices. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate it to a detectable level, and convert it into a form suitable for the chosen analytical instrument.

Extraction and Clean-up Protocols from Various Matrices

The choice of extraction and clean-up protocol depends heavily on the nature of the sample matrix.

For aqueous matrices such as wastewater or surface water, solid-phase extraction (SPE) is a commonly employed technique. researchgate.net A sorbent material, such as a polymeric reversed-phase or a modified silica-based sorbent, is chosen to retain the moderately polar this compound while allowing more polar matrix components to pass through. After loading the sample, the sorbent is washed to remove any remaining interferences, and then the analyte is eluted with a small volume of an appropriate organic solvent. This process not only cleans up the sample but also concentrates the analyte.

For solid matrices like soil or sediment, liquid-solid extraction techniques are typically used. This may involve Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic-assisted extraction (UAE) with a suitable organic solvent or solvent mixture. The choice of solvent is critical and is based on the polarity of the analyte and the characteristics of the matrix.

Following the initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the subsequent analysis. researchgate.net This can be achieved using techniques such as column chromatography with adsorbents like silica (B1680970) gel or Florisil, or by employing dispersive solid-phase extraction (d-SPE), commonly known as the "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Regardless of the specific protocol, it is essential to address and mitigate matrix effects . researchgate.netanalchemres.org Matrix effects, which can cause either suppression or enhancement of the analytical signal, are a common challenge in trace analysis and can significantly impact the accuracy of quantitative results. The use of matrix-matched calibration standards or isotopically labeled internal standards can help to compensate for these effects.

Matrix TypePrimary Extraction TechniqueCommon Clean-up Methods
Aqueous (e.g., Water) Solid-Phase Extraction (SPE)Not always required after selective SPE
Solid (e.g., Soil, Sediment) Pressurized Liquid Extraction (PLE), Ultrasonic-Assisted Extraction (UAE)Column Chromatography (Silica, Florisil), Dispersive SPE (d-SPE)

Chemical Derivatization for Improved Chromatographic Performance or Detectability (e.g., silylation, iodobenzoyl derivatization, as conceptually applied to alcohols)

In the analysis of semi-polar compounds like this compound, chemical derivatization is a powerful strategy to overcome challenges related to chromatographic separation and detection. research-solution.comcolostate.edu This process involves chemically modifying the analyte to produce a new compound, or derivative, with properties more suitable for a specific analytical method. research-solution.comresearchgate.net For this compound, the primary target for derivatization is the terminal hydroxyl (-OH) group, which can impart polarity and limit volatility. libretexts.org By modifying this functional group, improvements in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be achieved. libretexts.orgresearchgate.net

Silylation for Gas Chromatography (GC) Analysis

Silylation is one of the most common derivatization techniques for compounds containing active hydrogen atoms, such as alcohols, phenols, and carboxylic acids. research-solution.comsigmaaldrich.comnih.gov The process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. colostate.edusigmaaldrich.com This transformation has several benefits for the GC analysis of this compound:

Increased Volatility: The replacement of the polar -OH group with a nonpolar TMS ether group significantly reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and making it more amenable to GC analysis. colostate.edu

Enhanced Thermal Stability: Silyl derivatives are often more thermally stable than their parent compounds, which minimizes the risk of degradation in the high-temperature environment of the GC inlet and column. colostate.edu

Improved Chromatographic Peak Shape: By reducing the polarity of the molecule, interactions with active sites on the GC column are minimized, leading to more symmetrical and less tailing peaks. colostate.edu

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). research-solution.comnih.gov The reaction is typically carried out in an anhydrous solvent, and a catalyst like trimethylchlorosilane (TMCS) may be added to increase the reactivity of the reagent, especially for sterically hindered alcohols. research-solution.comsigmaaldrich.com For a primary alcohol like this compound, the reaction is expected to proceed readily. sigmaaldrich.com

Iodobenzoyl Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

While this compound possesses a chromophore (the chlorophenoxy group) that allows for ultraviolet (UV) detection in HPLC, derivatization can be employed to significantly enhance detection sensitivity. researchgate.net This is particularly useful when analyzing trace levels of the compound. Iodobenzoyl derivatization is a conceptual example of how a strongly UV-absorbing tag can be introduced.

This pre-column derivatization would involve reacting the hydroxyl group of this compound with a reagent such as 4-iodobenzoyl chloride. This reaction forms an ester linkage, attaching the 4-iodobenzoyl moiety to the analyte. The key advantages of this approach include:

Enhanced UV Detectability: The iodobenzoyl group is a strong chromophore, meaning it absorbs UV light very effectively at a specific wavelength. This leads to a much larger detector response and, consequently, lower limits of detection.

Improved Chromatographic Retention: The resulting ester derivative is more hydrophobic than the parent alcohol. libretexts.org This increased hydrophobicity leads to stronger retention on reversed-phase HPLC columns, which can be advantageous for separating the analyte from polar interferences that elute early in the chromatogram. libretexts.org

The table below summarizes the key aspects of these two derivatization techniques as they could be applied to this compound.

TechniqueTarget Analyte GroupTypical Reagent(s)PurposeResulting DerivativePrimary Analytical Method
Silylation Hydroxyl (-OH)BSTFA, MSTFA, TMCSIncrease volatility and thermal stability; improve peak shapeTrimethylsilyl (TMS) etherGas Chromatography (GC)
Iodobenzoyl Derivatization Hydroxyl (-OH)4-Iodobenzoyl chlorideEnhance UV detectability; improve separation4-Iodobenzoate esterHigh-Performance Liquid Chromatography (HPLC)

Development and Validation of Standard Reference Materials for Analytical Applications

The accuracy and reliability of any quantitative analytical method depend on the availability of high-purity reference materials for calibration and validation. wikipedia.orgnih.gov A certified reference material (CRM), or standard reference material (SRM), is a standard that has been characterized using metrologically valid procedures for one or more specified properties and is accompanied by a certificate providing the value of the property, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgsigmaaldrich.com The development of a CRM for this compound is a meticulous process involving several critical stages. wikipedia.org

Key Stages in CRM Development:

Synthesis and Purification: The process begins with the chemical synthesis of this compound. High purity is the primary objective. Following synthesis, the crude product undergoes extensive purification using techniques such as recrystallization or preparative chromatography to remove impurities, including starting materials, by-products, and solvent residues.

Comprehensive Characterization: The identity and structure of the purified compound are unequivocally confirmed using a combination of spectroscopic and spectrometric techniques. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment (Value Assignment): The purity of the candidate reference material is determined using multiple independent analytical methods to ensure the accuracy of the assigned value. nih.govresearchgate.net A common approach for organic compounds is a mass balance method, where purity is calculated by subtracting the percentages of total organic impurities, water content (e.g., by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile inorganic content (by residue on ignition) from 100%. Chromatographic methods like GC-FID or HPLC-UV are also used to determine purity relative to other lots or standards.

Homogeneity and Stability Studies: Before bottling, the bulk material is tested to ensure it is homogeneous, meaning that the property of interest (purity) is uniform throughout the entire batch. wikipedia.org After packaging, stability studies are conducted under various storage conditions (e.g., different temperatures, light exposure) over time to establish the material's shelf life and recommended storage conditions. wikipedia.org

Validation of the Reference Material

Validation is an integral part of the certification process. The certified value and its uncertainty are established through a rigorous protocol. This often involves characterization by two or more independent, validated analytical methods at a national metrology institute or an accredited reference material producer. sigmaaldrich.comnih.govresearchgate.net The certificate of analysis (CoA) that accompanies the CRM provides comprehensive information on its use, storage, and certified properties. sigmaaldrich.com

The table below outlines typical parameters evaluated during the validation and certification of a chemical standard reference material.

Validation ParameterDescriptionTypical Analytical Technique(s)
Identity Confirmation Verifies the chemical structure of the compound.NMR, MS, IR Spectroscopy
Purity (Assay) Quantifies the amount of the pure substance present.Chromatography (GC, HPLC), Quantitative NMR (qNMR), Mass Balance
Homogeneity Assesses the uniformity of the analyte's concentration across different units of the batch.Replicated measurements on multiple units using a high-precision method (e.g., HPLC-UV).
Short-term Stability Evaluates the material's stability under conditions it might be exposed to during transport.Analysis after exposure to elevated temperatures for a defined period.
Long-term Stability Determines the shelf-life and appropriate long-term storage conditions.Analysis at specific time intervals under recommended storage conditions.
Characterization of Impurities Identifies and quantifies significant impurities.LC-MS, GC-MS, NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.